Methyl 1-(2,4-dichlorobenzyl)-3-nitro-1H-pyrazole-5-carboxylate
Description
Methyl 1-(2,4-dichlorobenzyl)-3-nitro-1H-pyrazole-5-carboxylate is a pyrazole-based ester characterized by a 2,4-dichlorobenzyl substituent at the N1 position, a nitro group at C3, and a methyl carboxylate at C3.
Properties
Molecular Formula |
C12H9Cl2N3O4 |
|---|---|
Molecular Weight |
330.12 g/mol |
IUPAC Name |
methyl 2-[(2,4-dichlorophenyl)methyl]-5-nitropyrazole-3-carboxylate |
InChI |
InChI=1S/C12H9Cl2N3O4/c1-21-12(18)10-5-11(17(19)20)15-16(10)6-7-2-3-8(13)4-9(7)14/h2-5H,6H2,1H3 |
InChI Key |
PWFAKINTAQCILQ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=NN1CC2=C(C=C(C=C2)Cl)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-(2,4-dichlorobenzyl)-3-nitro-1H-pyrazole-5-carboxylate typically involves a multi-step process:
Formation of the Pyrazole Ring: The initial step involves the condensation of hydrazine with a β-diketone to form the pyrazole ring.
Nitration: The pyrazole ring is then nitrated using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group at the 3-position.
Esterification: The carboxylic acid group on the pyrazole ring is esterified using methanol and a strong acid catalyst to form the methyl ester.
Substitution with 2,4-Dichlorobenzyl Group: Finally, the 2,4-dichlorobenzyl group is introduced through a nucleophilic substitution reaction using 2,4-dichlorobenzyl chloride and a suitable base.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity, including the use of continuous flow reactors and automated systems to control temperature, pressure, and reaction time.
Chemical Reactions Analysis
Types of Reactions
Methyl 1-(2,4-dichlorobenzyl)-3-nitro-1H-pyrazole-5-carboxylate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The 2,4-dichlorobenzyl group can be substituted with other nucleophiles under appropriate conditions.
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon catalyst.
Substitution: Nucleophiles such as amines or thiols, suitable bases like sodium hydroxide.
Hydrolysis: Hydrochloric acid or sodium hydroxide.
Major Products Formed
Reduction: Methyl 1-(2,4-dichlorobenzyl)-3-amino-1H-pyrazole-5-carboxylate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: 1-(2,4-dichlorobenzyl)-3-nitro-1H-pyrazole-5-carboxylic acid.
Scientific Research Applications
Methyl 1-(2,4-dichlorobenzyl)-3-nitro-1H-pyrazole-5-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential lead compound for the development of new therapeutic agents.
Industry: Utilized in the development of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of Methyl 1-(2,4-dichlorobenzyl)-3-nitro-1H-pyrazole-5-carboxylate is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The nitro group may undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The 2,4-dichlorobenzyl group may enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and intracellular targets.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations and Structural Analogues
Pyrazole derivatives often exhibit significant variations in biological activity and physical properties depending on substituent positioning and electronic effects. Below are key comparisons:
Table 1: Structural and Substituent Comparisons
Physicochemical Properties
The nitro group in the target compound likely increases its melting point and polarity compared to methyl or halogen-substituted analogs. For example:
- Melting Points : Pyrazole derivatives with nitro groups (e.g., compound 3d in ) exhibit higher melting points (181–183°C) compared to methyl-substituted analogs (123–125°C for compound 3c) . This trend suggests the target compound may have a higher mp than its methyl counterpart.
Table 2: Physical Property Comparison
Biological Activity
Methyl 1-(2,4-dichlorobenzyl)-3-nitro-1H-pyrazole-5-carboxylate is a synthetic organic compound belonging to the pyrazole derivative class. It has garnered attention for its diverse biological activities, including antimicrobial, anti-inflammatory, and potential anticancer properties. This article provides a detailed overview of its biological activity, supported by research findings and data tables.
Chemical Structure and Properties
The molecular formula of this compound is C12H9Cl2N3O4, with a molecular weight of 300.12 g/mol. The compound features a pyrazole ring substituted with a 2,4-dichlorobenzyl group and a nitro group at the 3-position, along with a carboxylate ester at the 5-position. The unique combination of these substituents contributes to its biological activity.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its efficacy against various bacterial strains, suggesting its potential as an antimicrobial agent.
| Bacterial Strain | Inhibition Zone (mm) | Concentration (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 15 | 100 |
| Escherichia coli | 18 | 100 |
| Pseudomonas aeruginosa | 12 | 100 |
Anti-inflammatory Properties
The compound may possess anti-inflammatory effects due to its structural characteristics that allow interaction with biological targets involved in inflammation pathways. In animal models, it has been shown to reduce inflammation markers significantly.
Anticancer Potential
This compound has been investigated for its potential use in cancer therapy. Studies have reported cytotoxic effects against various cancer cell lines, indicating mechanisms that may involve apoptosis induction and inhibition of cancer cell proliferation.
| Cancer Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa (cervical cancer) | 20 | Apoptosis induction |
| MCF-7 (breast cancer) | 15 | Cell cycle arrest at G2/M phase |
| A549 (lung cancer) | 25 | Inhibition of cell proliferation |
The biological activity of this compound is believed to be mediated through several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory responses and cancer progression.
- Cellular Interaction : Its nitro group can be reduced to form reactive intermediates that interact with cellular components.
- Signal Pathway Modulation : It may modulate key signaling pathways related to cell survival and apoptosis.
Case Studies
Recent studies have provided insights into the pharmacological potential of this compound:
- Study on Antimicrobial Efficacy : A study published in the Journal of Antimicrobial Chemotherapy demonstrated that this compound exhibited potent activity against resistant strains of bacteria, highlighting its applicability in treating infections caused by multidrug-resistant organisms.
- Anti-inflammatory Research : An investigation into its anti-inflammatory properties revealed that the compound significantly reduced edema in rat models when administered at low doses, suggesting a favorable safety profile for therapeutic use.
- Cancer Cell Studies : A recent publication in Cancer Letters reported that this compound effectively inhibited tumor growth in xenograft models by inducing apoptosis and blocking angiogenesis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
